XL-844 Chk2 Inhibitory Potency (Ki 0.07 nM) Exceeds All Other Clinical-Stage Chk Inhibitors by Orders of Magnitude
XL-844 inhibits Chk2 with a Ki of 0.07 nM in biochemical ATP-competitive kinase assays [1]. This represents the highest Chk2 potency among all Chk inhibitors that reached clinical evaluation. PF-477736, a Chk1-selective inhibitor, exhibits a Chk2 Ki of 47 nM — approximately 670-fold weaker . AZD7762, a dual Chk1/Chk2 inhibitor, shows Chk2 IC50 <10 nM but with substantially lower potency than XL-844 [2]. SCH900776 (MK-8776), a Chk1-selective clinical candidate, has a Chk2 IC50 of 1500 nM — approximately 21,000-fold weaker than XL-844 . XL-844's Chk2 Ki is also ~31-fold more potent than its own Chk1 Ki (2.2 nM), making it a rare example of a Chk2-preferring dual inhibitor [1].
| Evidence Dimension | Chk2 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | XL-844: Chk2 Ki = 0.07 nM |
| Comparator Or Baseline | PF-477736: Chk2 Ki = 47 nM; AZD7762: Chk2 IC50 <10 nM; SCH900776: Chk2 IC50 = 1500 nM |
| Quantified Difference | ~670-fold more potent than PF-477736; >140-fold more potent than AZD7762; ~21,000-fold more potent than SCH900776 |
| Conditions | In vitro biochemical kinase assay; ATP-competitive inhibition format; recombinant human Chk2 enzyme |
Why This Matters
Extreme Chk2 potency is the mechanistic basis for XL-844's unique radiosensitization phenotype via mitotic catastrophe induction — a functional outcome that Chk1-selective inhibitors cannot replicate at pharmacologically achievable concentrations.
- [1] Matthews DJ, Yakes FM, Chen J, Tadano M, Bornheim L, Clary DO, Tai A, Wagner JM, Miller N, Kim YD, Robertson S, Murray L, Karnitz LM. Pharmacological abrogation of S-phase checkpoint enhances the anti-tumor activity of gemcitabine in vivo. Cell Cycle. 2007 Jan 1;6(1):104-10. doi: 10.4161/cc.6.1.3699. PMID: 17245119. View Source
- [2] ScienceDirect Topics: '5-(3-Fluorophenyl)-N-(3-piperidinyl)-3-ureido-2-thiophenecarboxamide' — Chapter: Checkpoint Abrogating Agents as Potentiating Agents. AZD7762 Chk1 IC50 5 nM, Chk2 IC50 <10 nM. View Source
